molecular formula CH5ClO B1647303 Hydrochloride methanol

Hydrochloride methanol

Cat. No. B1647303
M. Wt: 68.5 g/mol
InChI Key: FUKUFMFMCZIRNT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06541638B2

Procedure details

Analogously, from Z-Sar-OH and methyl N-methyl was prepared 2-[[(Benzyloxycarbonyl-methyl-amino)-acetyl]-methyl-amino]-benzoic acid methyl ester as light yellow oil (Rf 0.3 hexane:EtOAc1:2), MS: 370 (M), which was deprotected according to 6.1. and transferred into its HCl.salt by treatment with HCl/MeOH to give 2-(Methyl-methylaminoacetyl-amino)-benzoic acid methyl ester·hydrochloride, MS: 237 (MH+).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
2-[[(Benzyloxycarbonyl-methyl-amino)-acetyl]-methyl-amino]-benzoic acid methyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
[Compound]
Name
( M )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
N(C(OCC1C=CC=CC=1)=O)(C[C:4](O)=[O:5])C.[CH3:17][O:18][C:19](=[O:43])[C:20]1[CH:25]=[CH:24][CH:23]=[CH:22][C:21]=1[N:26]([C:28](=[O:42])[CH2:29][N:30](C(OCC1C=CC=CC=1)=O)[CH3:31])[CH3:27].[ClH:44]>CCCCCC>[ClH:44].[CH3:4][OH:5].[CH3:17][O:18][C:19](=[O:43])[C:20]1[CH:25]=[CH:24][CH:23]=[CH:22][C:21]=1[N:26]([CH3:27])[C:28](=[O:42])[CH2:29][NH:30][CH3:31].[ClH:44] |f:4.5,6.7|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N(C)(CC(=O)O)C(=O)OCC1=CC=CC=C1
Name
2-[[(Benzyloxycarbonyl-methyl-amino)-acetyl]-methyl-amino]-benzoic acid methyl ester
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC(C1=C(C=CC=C1)N(C)C(CN(C)C(=O)OCC1=CC=CC=C1)=O)=O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCCC
Step Two
Name
( M )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
Cl.CO
Name
Type
product
Smiles
COC(C1=C(C=CC=C1)N(C(CNC)=O)C)=O.Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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